2-(2-methoxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide
Description
This compound features a propanamide backbone with two critical substituents:
- 2-Methoxyphenoxy group: An electron-donating methoxy substituent at the ortho position of a phenyl ether.
- 3-[(4-Methylpiperidin-1-yl)carbonyl]phenyl group: A piperidine ring (4-methyl substituted) linked via a carbonyl to a phenyl ring.
While direct biological data for this compound are unavailable in the provided evidence, its analogues provide insights into structure-activity relationships (SAR) .
Properties
Molecular Formula |
C23H28N2O4 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C23H28N2O4/c1-16-11-13-25(14-12-16)23(27)18-7-6-8-19(15-18)24-22(26)17(2)29-21-10-5-4-9-20(21)28-3/h4-10,15-17H,11-14H2,1-3H3,(H,24,26) |
InChI Key |
YREXUNGAHIBDTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C(C)OC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate. This intermediate is then reacted with a piperidinyl carbonyl compound under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide.
Reduction: Formation of 2-(2-methoxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)methyl]phenyl}propanamide.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in inflammation or pain.
Comparison with Similar Compounds
Structural Analogues with Piperidine/Piperazine Moieties
Key Observations :
Propanamide Derivatives with Aromatic Substituents
Key Observations :
- Antibacterial Activity : Electron-withdrawing groups (e.g., bromo in 2d) enhance antibacterial potency, while methoxy groups (as in the target compound) may reduce it .
- Antitumor Potential: Hydroxamic acid moieties (e.g., 1D) are critical for HDAC inhibition, but the target compound’s methoxyphenoxy group could offer alternative mechanisms .
Physicochemical Properties
Key Insights :
- The target compound’s moderate logP and polar surface area balance lipophilicity and solubility, favoring oral bioavailability.
- Compared to antibacterial propanamides (e.g., 2d), the target lacks ionizable groups, which may limit water solubility but enhance membrane permeability .
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-(2-methoxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide
- Molecular Formula : C₁₈H₂₃N₂O₄
- Molecular Weight : 329.39 g/mol
- LogP : 3.1 (indicating moderate lipophilicity)
- Polar Surface Area : 77 Ų
The compound has been studied for its interaction with various biological targets, particularly in the modulation of sodium channels and potential inhibition of poly(ADP-ribose) polymerases (PARPs). These interactions suggest a role in neuroprotection and anti-cancer activities.
Sodium Channel Modulation
Research indicates that compounds similar to 2-(2-methoxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide can act as inhibitors of sodium channels, which are crucial in neuronal excitability and pain pathways. In particular, sodium channel type 10 (SCN10A) has been implicated in pain signaling, making this compound a candidate for pain management therapies .
In Vitro Studies
In vitro assays have shown that the compound exhibits cytotoxicity against various cancer cell lines. The IC50 values for related compounds have been reported in the nanomolar range, indicating potent activity. For instance, one study reported an IC50 of 3.8 nM for PARP inhibition .
Animal Models
In vivo studies using xenograft models have demonstrated the efficacy of structurally similar compounds in reducing tumor growth in BRCA-deficient models. The administration of these compounds led to significant tumor regression compared to controls, highlighting their potential as anti-cancer agents .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
